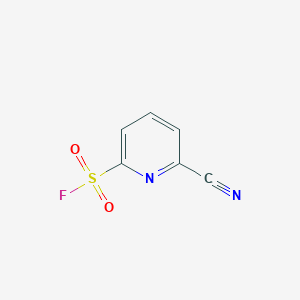

6-Cyanopyridin-2-sulfonylfluorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Cyanopyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S It is characterized by the presence of a cyanopyridine ring substituted with a sulfonyl fluoride group

Wissenschaftliche Forschungsanwendungen

6-Cyanopyridine-2-sulfonyl fluoride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein modification.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals

Wirkmechanismus

Target of Action

It’s known that sulfonyl fluorides can act as electrophiles, reacting with nucleophilic amino acid residues in proteins

Mode of Action

Sulfonyl fluorides, in general, are known to form covalent bonds with their targets, leading to potential changes in the target’s function .

Biochemical Pathways

The compound’s potential to react with proteins suggests it could influence a variety of biochemical pathways depending on the proteins it interacts with .

Result of Action

Given its potential to form covalent bonds with proteins, it could potentially alter protein function, leading to various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Cyanopyridine-2-sulfonyl fluoride .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyanopyridine-2-sulfonyl fluoride typically involves organic chemical synthesis techniques. One common method includes the reaction of cyanopyridine with sulfonyl fluoride compounds under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of 6-Cyanopyridine-2-sulfonyl fluoride may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Cyanopyridine-2-sulfonyl fluoride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridines, while oxidation reactions can produce sulfonyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-Cyanopyridine-2-sulfonyl fluoride include other fluorinated pyridines and sulfonyl fluoride derivatives. Examples include:

- 2-Fluoropyridine

- 4-Fluoropyridine

- Pyridine-2-sulfonyl fluoride

Uniqueness

6-Cyanopyridine-2-sulfonyl fluoride is unique due to the presence of both a cyanopyridine ring and a sulfonyl fluoride group. This combination imparts distinct chemical properties, such as enhanced reactivity and specificity in enzyme inhibition, making it valuable in various research and industrial applications .

Biologische Aktivität

6-Cyanopyridine-2-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention for its potential applications in chemical biology and medicinal chemistry. This compound is characterized by its reactive sulfonyl fluoride moiety, which allows it to interact with various biological targets, making it a valuable tool in research and drug development.

6-Cyanopyridine-2-sulfonyl fluoride is a sulfonamide derivative, featuring a pyridine ring substituted with a cyanide group and a sulfonyl fluoride functional group. Its molecular formula is C₇H₆FNO₂S, and it exhibits a molecular weight of approximately 195.19 g/mol. The presence of the sulfonyl fluoride group imparts unique reactivity, particularly in covalent modifications of proteins.

The biological activity of 6-cyanopyridine-2-sulfonyl fluoride primarily arises from its ability to act as an electrophile. This compound can selectively modify nucleophilic residues in proteins, such as serine, cysteine, and lysine. The mechanism generally involves the formation of covalent bonds with these amino acids, leading to inhibition or modulation of enzyme activity.

Key Mechanisms:

- Covalent Inhibition : The sulfonyl fluoride group reacts with nucleophilic side chains in proteins, resulting in irreversible inhibition of target enzymes.

- Target Identification : It serves as a probe for identifying active sites in enzymes and understanding protein interactions.

Biological Applications

Research indicates that 6-cyanopyridine-2-sulfonyl fluoride has potential applications in various fields:

- Enzyme Inhibition : It has been studied for its inhibitory effects on serine proteases, making it useful in understanding protease mechanisms and developing therapeutic agents against diseases involving dysregulated protease activity .

- Chemical Biology : The compound is utilized as a reactive probe to map enzyme binding sites and protein-protein interactions, enhancing the toolkit available for chemical biology research.

Case Study 1: Enzyme Inhibition

A study demonstrated that 6-cyanopyridine-2-sulfonyl fluoride effectively inhibited the activity of specific serine proteases. The compound was shown to bind covalently to the active site serine residue, leading to significant reductions in enzymatic activity. This property underscores its potential as a therapeutic agent targeting protease-related diseases.

Case Study 2: Target Identification

In another investigation, researchers employed 6-cyanopyridine-2-sulfonyl fluoride to probe interactions within the E3 ubiquitin ligase complex. The results indicated that the compound could selectively label histidine residues involved in substrate recognition, providing insights into the molecular mechanisms governing protein degradation pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 6-Cyanopyridine-2-sulfonyl fluoride | Covalent modification | Enzyme inhibition, target identification |

| Sulfonamide derivatives | Competitive inhibition | Antimicrobial properties |

| Other sulfonyl fluorides | Electrophilic attack | Various enzyme targets |

Research Findings

Recent studies have highlighted the versatility of sulfonyl fluorides like 6-cyanopyridine-2-sulfonyl fluoride as privileged warheads in chemical biology. These compounds exhibit favorable biocompatibility and stability while maintaining high reactivity towards nucleophilic residues . Their application extends beyond simple enzyme inhibition; they are increasingly recognized for their roles in probing complex biological systems.

Eigenschaften

IUPAC Name |

6-cyanopyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O2S/c7-12(10,11)6-3-1-2-5(4-8)9-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOMDPMYIPZNJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.